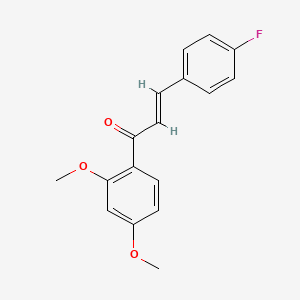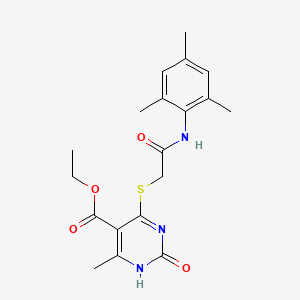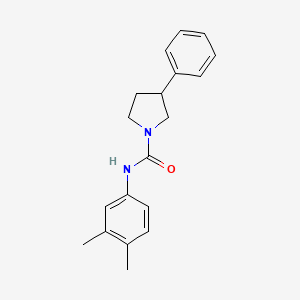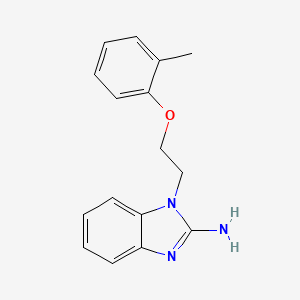
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features methoxy groups on one phenyl ring and a fluorine atom on the other, which can influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
-
Starting Materials
- 2,4-dimethoxybenzaldehyde
- 4-fluoroacetophenone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
-
Procedure
- Dissolve 2,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in ethanol.
- Add a base catalyst and stir the mixture at the desired temperature.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Claisen-Schmidt condensation process, optimizing for yield and purity. This might involve continuous flow reactors, automated control of reaction conditions, and efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups or the double bond.
- Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction
- Reduction can occur at the carbonyl group or the double bond.
- Common reducing agents include sodium borohydride or lithium aluminum hydride.
-
Substitution
- The fluorine atom can participate in nucleophilic aromatic substitution reactions.
- Reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include methoxy-substituted derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antioxidant Properties: Potential use in preventing oxidative stress-related diseases.
Medicine
Anti-inflammatory: Investigated for its potential to reduce inflammation.
Anticancer: Studied for its cytotoxic effects on cancer cells.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.
DNA Interaction: Binds to DNA, causing cytotoxic effects in cancer cells.
Reactive Oxygen Species (ROS) Scavenging: Neutralizes ROS, providing antioxidant benefits.
相似化合物的比较
Similar Compounds
(2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may reduce its biological activity.
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness
- The presence of both methoxy groups and a fluorine atom makes (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one unique in its reactivity and biological activity. The fluorine atom can enhance its lipophilicity and metabolic stability, potentially increasing its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
394-26-3 |
|---|---|
分子式 |
C17H15FO3 |
分子量 |
286.30 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3 |
InChI 键 |
FRCWAQMDSSPPFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2736100.png)

![N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide](/img/structure/B2736102.png)

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)
![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)
![2-(benzylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2736114.png)


![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2736121.png)

